molecular formula C14H11N3OS B253914 6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile

6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile

Cat. No. B253914
M. Wt: 269.32 g/mol
InChI Key: LAFGQDFURYGTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile has various scientific research applications. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial and antifungal properties. Additionally, this compound has been studied for its potential as a drug target for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It is also thought to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The antimicrobial and antifungal activities of this compound are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile has various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation. Additionally, studies have shown that this compound can cross the blood-brain barrier and exert its effects on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile in lab experiments is its potential as a drug target for various diseases. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are various future directions for the research on 6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile. One potential direction is the development of more efficient synthesis methods that can yield higher yields of the desired compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug target for various diseases. Finally, studies are needed to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile can be synthesized using different methods. One of the most common methods is the condensation of 2-amino-4-phenylthiazole with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction yields 3-ethyl-6-oxo-2-phenyl-2,3,6,7-tetrahydro-1H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile, which can be further converted to the desired compound by oxidation with potassium permanganate.

properties

Product Name

6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

6-oxo-8-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile

InChI

InChI=1S/C14H11N3OS/c15-9-11-12(10-5-2-1-3-6-10)16-14-17(13(11)18)7-4-8-19-14/h1-3,5-6H,4,7-8H2

InChI Key

LAFGQDFURYGTEK-UHFFFAOYSA-N

SMILES

C1CN2C(=O)C(=C(N=C2SC1)C3=CC=CC=C3)C#N

Canonical SMILES

C1CN2C(=O)C(=C(N=C2SC1)C3=CC=CC=C3)C#N

Origin of Product

United States

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